molecular formula C20H22N2O4S B2522052 1-(4-ethoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 710985-69-6

1-(4-ethoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2522052
CAS No.: 710985-69-6
M. Wt: 386.47
InChI Key: XFLIARGEORKKNF-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound featuring a fused thienoimidazole core with 5,5-dioxide functionalization. The molecule is substituted at the 1-position with a 4-ethoxyphenyl group and at the 3-position with an o-tolyl (2-methylphenyl) moiety. Safety guidelines emphasize its hazardous nature, requiring strict handling protocols due to toxicity, flammability, and environmental risks .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-3-26-16-10-8-15(9-11-16)21-18-12-27(24,25)13-19(18)22(20(21)23)17-7-5-4-6-14(17)2/h4-11,18-19H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLIARGEORKKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thienoimidazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxyphenyl and tolyl groups: These groups can be introduced via nucleophilic substitution or coupling reactions using suitable reagents and catalysts.

    Oxidation to form the dioxide: The final step involves the oxidation of the thienoimidazole core to introduce the dioxide functionality, often using oxidizing agents like hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups.

    Reduction: Reduction reactions can potentially alter the imidazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, or other transition metals for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Structural Characteristics

The molecular formula of 1-(4-ethoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is C19H20N2O4SC_{19}H_{20}N_{2}O_{4}S with a molecular weight of approximately 372.44 g/mol. The compound's structure features a thienoimidazole core, which is known for its significant biological interactions.

Key Structural Features

  • Thieno[3,4-d]imidazole Framework : This structure is crucial for the compound's biological activity.
  • Functional Groups : The presence of ethoxy and tolyl groups enhances its pharmacological properties.

Research indicates that this compound possesses several notable biological activities:

Antimicrobial Properties

Preliminary studies suggest that derivatives of thieno[3,4-d]imidazole exhibit antimicrobial effects against various bacterial strains. The compound may inhibit bacterial growth and could be developed into new antimicrobial agents.

Anticancer Effects

Research has shown that compounds with similar structures can induce apoptosis in cancer cell lines. Studies indicate that this compound could serve as a potential anticancer agent by targeting specific cellular pathways involved in cancer progression.

Anti-inflammatory Activity

The compound has demonstrated the ability to modulate inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases. This activity may be linked to its interaction with various enzymes and receptors involved in inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of compounds related to this compound:

  • Anticancer Activity : A study published in the Medicinal Chemistry Journal demonstrated that derivatives of thieno[3,4-d]imidazole exhibited significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Research highlighted in the Journal of Antibiotics indicated promising activity against both Gram-positive and Gram-negative bacteria for thienoimidazole derivatives.
  • Anti-inflammatory Effects : A study reported in Inflammation Research showed that structurally related compounds reduced levels of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory conditions.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeReference
1-(4-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-oneAnticancerMedicinal Chemistry Journal
1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-oneAntimicrobialJournal of Antibiotics
5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thioneAnti-inflammatoryInflammation Research

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of tetrahydropyrimidine-fused thienoimidazoles with diverse substituents. Below is a detailed comparison with structurally analogous derivatives:

Structural Variations and Substituent Effects

Key analogues differ in aromatic substituents and functional groups:

1-(4-Ethoxyphenyl)-3-(4-Methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (CAS: 873811-19-9) Substituents: 4-ethoxyphenyl (1-position) and 4-methoxyphenyl (3-position). Molecular Weight: 402.5 g/mol. Impact: Methoxy vs.

1-(o-Tolyl)-3-(p-Tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-Dioxide (CAS: Not provided) Substituents: o-tolyl (1-position) and p-tolyl (3-position). Impact: Methyl groups at ortho and para positions increase steric bulk, possibly reducing solubility compared to ethoxy/methoxy-substituted derivatives .

1-Phenyl-3-[3-(Trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-Dioxide (CAS: 616214-43-8) Substituents: Phenyl (1-position) and 3-trifluoromethylphenyl (3-position). Functional Group: Thione (C=S) instead of ketone (C=O). Molecular Weight: 412.45 g/mol. Impact: The trifluoromethyl group enhances electronegativity and metabolic resistance, while the thione group may increase reactivity .

1-(2-Chlorophenyl)-3-(3-Methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-Dioxide (CAS: 526189-81-1) Substituents: 2-chlorophenyl (1-position) and 3-methoxyphenyl (3-position). Molecular Weight: 392.86 g/mol. Physical Data: Predicted boiling point = 614.7±55.0°C; density = 1.441 g/cm³.

Biological Activity

The compound 1-(4-ethoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a member of the thienoimidazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C20H22N2O4S
  • Molecular Weight : 402.5 g/mol
  • Structure : The compound features a thieno[3,4-d]imidazole core, which is a heterocyclic structure known for its pharmacological properties.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Exhibits significant inhibitory effects against a range of bacterial and fungal strains.
  • Anticancer Properties : Shows promise in inhibiting cancer cell proliferation in vitro and in vivo.
  • Antiviral Effects : Potential activity against viral infections has been noted, particularly regarding RNA viruses.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate potent antimicrobial properties. A study highlighted the effectiveness of thiazole derivatives against various pathogens, suggesting that modifications to the thienoimidazole structure can enhance antimicrobial efficacy .

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli18
Candida albicans12

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. A notable study reported that derivatives of thienoimidazole exhibited significant cytotoxicity against several cancer cell lines:

Cancer Cell LineIC50 (μM)Reference
HCT-116 (Colon)6.2
T47D (Breast)27.3
A549 (Lung)43.4

The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression.

Antiviral Activity

Emerging evidence suggests that thienoimidazole derivatives may exhibit antiviral activity. For instance, compounds with similar structures have shown efficacy against hepatitis C virus (HCV), with IC50 values indicating strong inhibition of viral replication .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : Interference with key enzymes involved in microbial and viral replication.
  • Cellular Pathway Modulation : Activation of apoptotic pathways in cancer cells.

Case Studies

  • Antimicrobial Study : A recent study screened various thienoimidazole derivatives for antimicrobial activity and found that structural modifications significantly enhanced efficacy against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives had IC50 values comparable to established chemotherapeutic agents, indicating their potential as lead compounds for drug development .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1-(4-ethoxyphenyl)-3-(o-tolyl)tetrahydrothienoimidazol-2-one 5,5-dioxide?

Methodological Answer: Synthesis optimization requires systematic variation of reaction conditions. Key parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate solubility and reaction rates .
  • Temperature : Stepwise heating (e.g., 60–80°C for cyclization, 100–120°C for sulfonation) improves yield .
  • Catalysts : Ceric ammonium nitrate (CAN) can accelerate multi-step reactions by stabilizing reactive intermediates . Monitor progress via TLC and adjust parameters iteratively.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and ring saturation. Deuterated DMSO resolves aromatic proton splitting .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., dihedral angles between thieno and imidazole rings) to validate stereochemistry .
  • IR spectroscopy : Identify sulfone (1300–1150 cm1^{-1}) and carbonyl (1650–1700 cm1^{-1}) functional groups .

Q. What safety protocols are recommended for handling this compound during laboratory synthesis?

Methodological Answer:

  • Acute toxicity mitigation : Use fume hoods for reactions involving volatile intermediates (Category 4 toxicity via inhalation/dermal exposure) .
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Waste disposal : Neutralize acidic/byproduct streams before disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s reactivity and bioactivity?

Methodological Answer:

  • DFT calculations : Model electronic properties (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites for functionalization .
  • Molecular docking : Screen against protein targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Align results with experimental IC50_{50} values to validate binding modes .

Q. What strategies resolve contradictions in reaction yields reported across studies?

Methodological Answer:

  • Comparative analysis : Replicate conflicting protocols (e.g., solvent polarity, catalyst loading) under controlled conditions.
  • Byproduct profiling : Use HPLC-MS to identify side products (e.g., over-sulfonated derivatives) that reduce yield .
  • Statistical design : Apply response surface methodology (RSM) to isolate critical variables .

Q. How does substituent variation (e.g., ethoxy vs. methoxy groups) impact biological activity?

Methodological Answer:

  • SAR studies : Synthesize analogs (e.g., 4-methoxyphenyl, 3-chlorophenyl derivatives) and assay against bacterial strains (e.g., S. aureus) or cancer cell lines.
  • LogP analysis : Measure partition coefficients to correlate hydrophobicity with membrane permeability .

Q. What role do catalysts play in improving regioselectivity during multi-step synthesis?

Methodological Answer:

  • CAN catalysis : Enhances regioselectivity in cyclization steps by coordinating to sulfur atoms, directing ring closure .
  • Phase-transfer catalysts : Use TBAB (tetrabutylammonium bromide) to stabilize intermediates in biphasic systems .

Q. How can crystallographic data inform the design of derivatives with enhanced stability?

Methodological Answer:

  • Packing analysis : Identify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that stabilize the crystal lattice. Modify substituents to reinforce these interactions .
  • Thermogravimetric analysis (TGA) : Correlate thermal decomposition profiles with structural motifs .

Methodological Resources

  • Synthesis Optimization : Refer to protocols in and for solvent/catalyst tables.
  • Computational Modeling : Access crystallographic data from CCDC 1538327 .
  • Safety Guidelines : Follow hazard codes H302, H312, and H332 as per .

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